molecular formula C15H10ClN3O3S B5665625 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B5665625
M. Wt: 347.8 g/mol
InChI Key: DGAJSMGNFFYPRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds provides insights into potential synthetic pathways that could be adapted for 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. For example, derivatives of benzothiazole have been synthesized through various methods, including the use of multireactive building blocks for heterocyclic oriented synthesis (HOS), leading to substituted nitrogenous heterocycles (Soňa Křupková et al., 2013). Another study describes the synthesis and characterization of closely related compounds through spectroscopic methods, providing a foundation for understanding the synthetic approaches to benzothiazole derivatives (Dian He et al., 2014).

Molecular Structure Analysis

Molecular structures of benzothiazole derivatives have been extensively studied using spectroscopic techniques and quantum chemical calculations. For instance, the molecular structures and vibrational wavenumbers of benzothiazole compounds were determined, offering insights into the molecular electrostatic potential (MEP) surfaces and potential energy distributions (PED) (Ozan Ünsalan et al., 2020).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives under various conditions has been explored. For example, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxides demonstrates the chemical versatility of related compounds (K. Hemming & Christina Loukou, 2004).

Physical Properties Analysis

Studies on related compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, detail the crystal growth, crystal structure, and thermal properties, offering a glimpse into the physical characteristics that could be expected for 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (P. Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, can be inferred from studies on similar compounds. For example, nitro derivatives of benzothiazole and their N-oxides have been developed, demonstrating significant in vitro release of nitric oxide, suggesting potential applications in medical research (L. Konstantinova et al., 2018).

properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-6-5-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAJSMGNFFYPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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